molecular formula C15H21NO3 B5793330 Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate

Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate

Cat. No.: B5793330
M. Wt: 263.33 g/mol
InChI Key: MFGLVJMLGUMINA-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group at the 4-position and a 3-hydroxyphenylmethyl group at the 1-position. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.

    Introduction of the 3-Hydroxyphenylmethyl Group: The 3-hydroxyphenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylmethyl halide and the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate or ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Formation of 3-formylphenylmethyl or 3-acetylphenylmethyl derivatives.

    Reduction: Conversion to ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-methanol.

    Substitution: Various substituted phenylmethyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-piperidinecarboxylate: Lacks the 3-hydroxyphenylmethyl group, making it less complex and potentially less biologically active.

    1-Benzylpiperidine-4-carboxylate: Contains a benzyl group instead of a 3-hydroxyphenylmethyl group, which may alter its biological activity and chemical reactivity.

Uniqueness

Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both the 3-hydroxyphenylmethyl group and the ethyl ester group on the piperidine ring. This combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)11-12-4-3-5-14(17)10-12/h3-5,10,13,17H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGLVJMLGUMINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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